(3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride (3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287248-12-6
VCID: VC5365352
InChI: InChI=1S/C9H15N.ClH/c1-2-7-6-10-9(4-5-9)8(7)3-1;/h7-8,10H,1-6H2;1H/t7-,8-;/m0./s1
SMILES: C1CC2CNC3(C2C1)CC3.Cl
Molecular Formula: C9H16ClN
Molecular Weight: 173.68

(3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride

CAS No.: 2287248-12-6

Cat. No.: VC5365352

Molecular Formula: C9H16ClN

Molecular Weight: 173.68

* For research use only. Not for human or veterinary use.

(3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride - 2287248-12-6

Specification

CAS No. 2287248-12-6
Molecular Formula C9H16ClN
Molecular Weight 173.68
IUPAC Name (3aS,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride
Standard InChI InChI=1S/C9H15N.ClH/c1-2-7-6-10-9(4-5-9)8(7)3-1;/h7-8,10H,1-6H2;1H/t7-,8-;/m0./s1
Standard InChI Key DGIBGQQLZOAPAP-WSZWBAFRSA-N
SMILES C1CC2CNC3(C2C1)CC3.Cl

Introduction

Structural and Stereochemical Features

Core Architecture

The molecule features a spiro junction between a partially saturated cyclopenta[c]pyrrole system (2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole) and a cyclopropane ring. The spiro connection occurs at the pyrrole nitrogen (position 3) and one carbon of the cyclopropane . Key structural attributes include:

  • Cyclopenta[c]pyrrole: A bicyclic system with a five-membered cyclopentane fused to a pyrrole ring .

  • Cyclopropane: A strained three-membered carbocycle contributing to molecular rigidity .

  • Hydrochloride salt: Enhances solubility and stability via protonation of the pyrrole nitrogen .

Stereochemical Configuration

The (3aS,6aR) designation specifies the absolute configuration of the spiro center and adjacent stereogenic carbons. X-ray crystallography and chiral HPLC analyses of analogous spiro compounds confirm that such configurations are critical for enantiomeric purity and biological activity . For example, in related spiro[cyclopropane-indolizine] derivatives, the (3aR,6aS) enantiomer exhibited distinct NMR chemical shifts compared to its (3aS,6aR) counterpart .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of spiro compounds like this typically involves conjugate addition or cycloaddition strategies:

Magnesium-Mediated Cyclopropanation

A proven route for spiro[cyclopropane-heterocycle] systems uses Mg-mediated addition of bromoform to α,β-unsaturated ketones. For instance, Liu et al. synthesized spiro[cyclopropane-indolizinones] via Mg-induced conjugate addition of bromoform to (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones . Adapting this method, the cyclopenta[c]pyrrole precursor could react with dibromocarbene precursors under inert conditions to form the cyclopropane ring.

Asymmetric Organocatalytic Cycloaddition

Chiral ferrocenylphosphine catalysts enable enantioselective [3+2] cycloadditions to construct spiro frameworks. In a study by Zhang et al., methyl 2-(((tert-butoxycarbonyl)oxy)-(4-nitrophenyl)methyl)acrylate reacted with N-phenylmaleimide using a ferrocenylphosphine ligand (LB5) to yield spirocyclopenta[c]pyrrole derivatives with >95% enantiomeric excess (ee) . This approach could be modified to incorporate cyclopropane via epoxide intermediates .

Hydrochloride Salt Formation

Protonation with HCl gas in anhydrous dichloromethane or ether converts the free base to its hydrochloride form. The salt’s purity is verified via:

  • Melting point analysis: Sharp melting points (e.g., 47.4–49.0°C for analogous compounds) .

  • Chiral HPLC: Retention time matching and absence of diastereomeric peaks .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Representative data for analogous spiro compounds :

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
^1H1.2–1.4 (m)MultipletCyclopropane H
3.8–4.1 (dd, J=8.4 Hz)Doublet of doubletsPyrrole-CH₂
^13C18.5QuartetCyclopropane C
125.7SingletAromatic C

Infrared (IR) Spectroscopy

  • C=C Stretch: 1640–1680 cm⁻¹ (cyclopropane ring strain) .

  • N–H Stretch: 3300–3400 cm⁻¹ (pyrrole protonation in HCl salt) .

Mass Spectrometry

  • High-Resolution MS (HRMS): Calculated for C₁₀H₁₃ClN₂O ([M+H]⁺): 213.0794; Found: 213.0796 .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃ClN₂
Molecular Weight212.68 g/mol
Solubility>10 mg/mL in DMSO
Optical Rotation ([α]₂₀^D)-467.4° (c=1.0, CHCl₃)
pKa (Predicted)4.2 (amine protonation)

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